5-(2-Bromophenyl)oxazolidin-2-one

Descripción general

Descripción

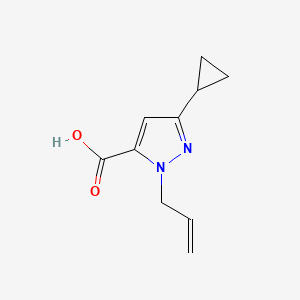

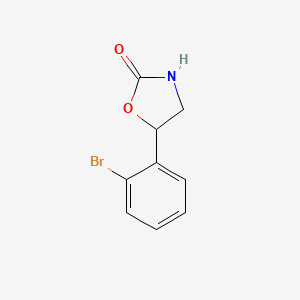

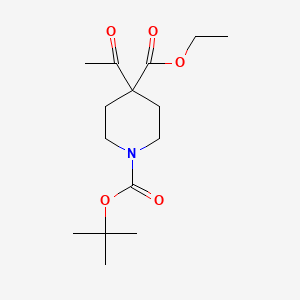

“5-(2-Bromophenyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 1341038-06-9 . It has a molecular weight of 242.07 . The IUPAC name for this compound is 5-(2-bromophenyl)oxazolidin-2-one .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A facile approach to polysubstituted oxazolidin-2-ones is presented via a copper (I)-catalyzed tandem decarboxylative/carboxylative cyclization of a propiolic acid, a primary amine, and an aldehyde . This new multicomponent coupling constitutes an efficient methodology to provide the corresponding oxazolidin-2-ones in good yields .

Molecular Structure Analysis

The molecular structure of “5-(2-Bromophenyl)oxazolidin-2-one” is characterized by a basic nucleus of 2-oxazolidone . The InChI code for this compound is 1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) .

Chemical Reactions Analysis

Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Physical And Chemical Properties Analysis

The physical form of “5-(2-Bromophenyl)oxazolidin-2-one” is a powder . It is stored at normal temperature .

Aplicaciones Científicas De Investigación

1. Stereoselective Synthesis of Oxazolidin-2-ones

- Summary of Application : Oxazolidin-2-ones are used in the stereoselective synthesis of various compounds. An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported .

- Methods of Application : The approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

- Results or Outcomes : This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

2. Antibacterial Activity

- Summary of Application : Oxazolidin-2-ones have shown potent antibacterial activity. They are considered as one of the most important new classes of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria .

- Methods of Application : Oxazolidin-2-ones are synthesized via diverse synthetic routes that have been extensively studied in academic and industrial labs .

- Results or Outcomes : Linezolid, an oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .

3. Chiral Auxiliary in Stereoselective Transformations

- Summary of Application : Oxazolidin-2-ones are used as chiral auxiliaries in stereoselective transformations .

- Methods of Application : The use of oxazolidin-2-ones as chiral auxiliaries has been extensively studied in academic and industrial labs .

- Results or Outcomes : These cyclic carbamate moieties are one of the most significant and widely utilized chiral auxiliaries in the realm of organic synthesis .

4. Treatment of Drug-Resistant Infections

- Summary of Application : Oxazolidin-2-ones have been used in the treatment of traditionally drug-resistant infections, including MRSA and drug-resistant tuberculosis .

- Methods of Application : Linezolid, an oxazolidin-2-one antimicrobial agent, was approved by the FDA for the treatment of a range of traditionally drug-resistant infections in 2002 .

- Results or Outcomes : Linezolid has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .

5. Early Phases of Drug Discovery

- Summary of Application : Oxazolidin-2-ones are used in the early phases of drug discovery .

- Methods of Application : The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol .

- Results or Outcomes : This convenient platform provides a promising method for the early phases of drug discovery .

6. Treatment of Skin Infections

- Summary of Application : Oxazolidin-2-ones have been used in the treatment of skin infections in adults .

- Methods of Application : Tedizolid, an oxazolidin-2-one antimicrobial agent, is used to treat skin infection in adults .

- Results or Outcomes : Thanks to these pharmacological properties, structurally diverse oxazolidin-2-one motifs often serve as key synthetic intermediates within the context of macrolide antibiotics syntheses .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKUZZNKOSNMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294803 | |

| Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)oxazolidin-2-one | |

CAS RN |

1341038-06-9 | |

| Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)

![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)